

# Structural and chemical properties of Dexloxiglumide

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# Dexloxiglumide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural and chemical properties of **Dexloxiglumide**, a selective cholecystokinin type A (CCK1) receptor antagonist. The information is curated for researchers, scientists, and professionals involved in drug development, with a focus on data-driven insights and detailed experimental methodologies.

# **Structural and Chemical Identity**

**Dexloxiglumide** is the (R)-enantiomer of loxiglumide and is a potent and selective antagonist of the CCK1 receptor.[1] Its chemical structure and identifying information are detailed below.



Identifier	Value
IUPAC Name	(4R)-4-[(3,4-dichlorobenzoyl)amino]-5-[(3-methoxypropyl)pentylamino]-5-oxopentanoic acid
CAS Number	119817-90-2[2]
Chemical Formula	C21H30Cl2N2O5[2]
Molecular Weight	461.38 g/mol [2]
SMILES	CCCCCN(CCCOC)C(=O)INVALID-LINK NC(=O)C1=CC(=C(C=C1)Cl)Cl[2]
InChI Key	QNQZBKQEIFTHFZ-GOSISDBHSA-N

## **Physicochemical Properties**

The physicochemical properties of **Dexloxiglumide** are crucial for its formulation and pharmacokinetic profile.

Property	Value	Source
Water Solubility	0.00555 mg/mL	DrugBank Online
pKa (Strongest Acidic)	4.05	DrugBank Online
pKa (Strongest Basic)	-1.2	DrugBank Online
LogP	3.23	DrugBank Online
Protein Binding	94-98%	DrugBank Online

## **Mechanism of Action and Signaling Pathways**

**Dexloxiglumide** functions as a competitive antagonist at the cholecystokinin type 1 (CCK1) receptor. The CCK1 receptor, a G-protein coupled receptor (GPCR), is primarily found in the gallbladder, pancreas, and parts of the central nervous system. Its activation by the endogenous ligand cholecystokinin (CCK) triggers a cascade of intracellular signaling events.

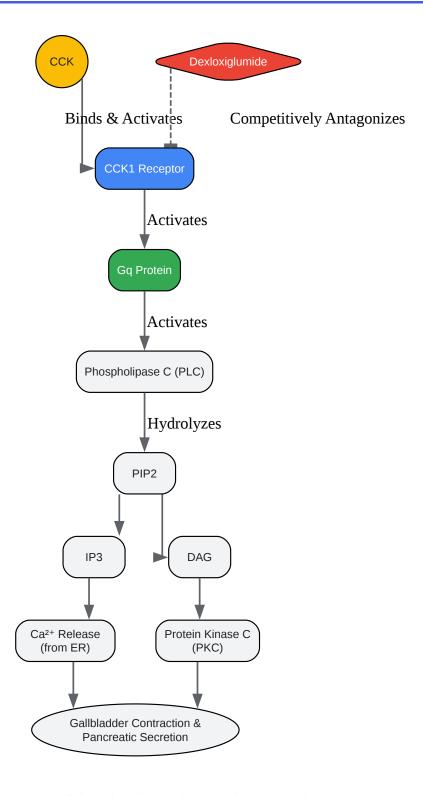


The CCK1 receptor can couple to multiple G proteins, primarily Gq/11 and to a lesser extent, Gs. This dual coupling leads to the activation of distinct downstream signaling pathways. Furthermore, like many GPCRs, the CCK1 receptor can also signal through  $\beta$ -arrestin-mediated pathways.

## **Gq-Mediated Signaling Pathway**

The canonical signaling pathway for the CCK1 receptor is through its coupling to Gq/11 proteins. This pathway is central to the physiological effects of CCK, such as gallbladder contraction and pancreatic enzyme secretion.





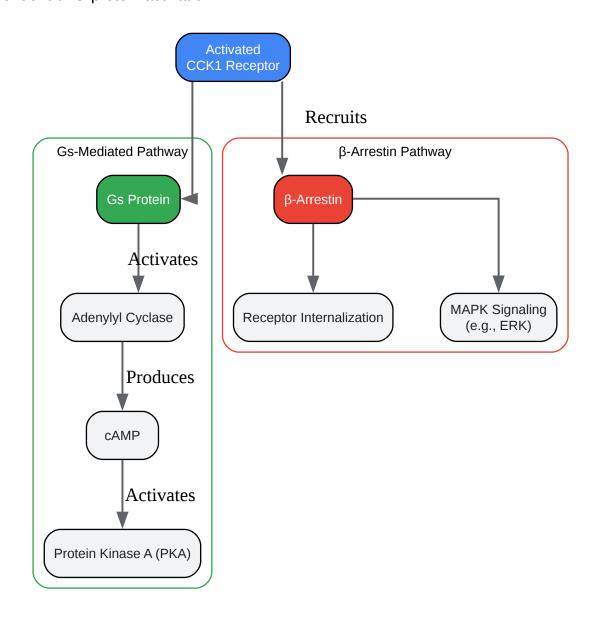
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CCK1 Receptor Gq-Mediated Signaling Pathway

## **Gs-Mediated and β-Arrestin Signaling Pathways**



In addition to Gq coupling, the CCK1 receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). Furthermore, upon activation, the CCK1 receptor can recruit  $\beta$ -arrestins, which mediate receptor desensitization and internalization, and can also initiate their own signaling cascades, independent of G-protein activation.



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CCK1 Receptor Gs and β-Arrestin Signaling

# Pharmacological and Pharmacokinetic Profile In Vitro Pharmacology



**Dexloxiglumide**'s potency as a CCK1 receptor antagonist has been characterized in various in vitro assays.

Parameter	Species/Tissue	Assay Type	Value	Reference
IC50	Rat Pancreas	[125I]-CCK-8 Binding	130 nM	(18)
pA2	Guinea Pig Gallbladder	Functional Antagonism	6.41	(19)
pA2	Human Gallbladder	Functional Antagonism	6.95	
ID50	Rat	Inhibition of CCK-8 induced delay of gastric emptying	1.14 mg/kg	

## **Pharmacokinetics**

Pharmacokinetic studies have been conducted in both humans and dogs, providing valuable data on the absorption, distribution, metabolism, and excretion of **Dexloxiglumide**.

Table 3.2.1: Pharmacokinetic Parameters of **Dexloxiglumide** in Humans (Single Oral Dose)

Dose	Cmax (µg/mL)	Tmax (h)	AUC (μg·h/mL)	T½ (h)	Reference
100 mg	1.7 ± 0.6	0.9 - 1.6	4.4 ± 3.3	2.6 - 3.3	
200 mg	5.4 ± 1.7	0.9 - 1.6	8.6 ± 3.6	2.6 - 3.3	
400 mg	11.9 ± 4.7	0.9 - 1.6	18.3 ± 5.9	2.6 - 3.3	
200 mg (14C)	2.2	~1.5	-	-	

Table 3.2.2: Pharmacokinetic Parameters of **Dexloxiglumide** in Humans (Repeated Oral Dose - t.i.d.)



Dose	Cmax (µg/mL)	Tmax (h)	AUC (μg·h/mL)	Reference
100 mg	2.4 ± 1.3	1.1 - 1.6	5.9 ± 3.0	
200 mg	7.1 ± 2.9	1.1 - 1.6	16.0 ± 8.8	
400 mg	15.3 ± 2.7	1.1 - 1.6	50.8 ± 38.1	<del>-</del>

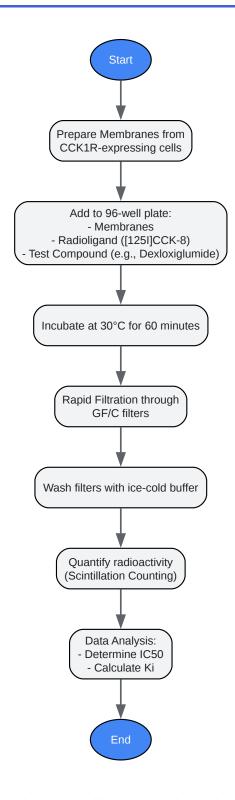
Table 3.2.3: Pharmacokinetic Parameters of **Dexloxiglumide** in Dogs

Parameter	Value (Male)	Value (Female)	Reference
Clearance (mL/min/kg)	30.7	27.0	
Volume of Distribution (Vss, L/kg)	0.34	0.27	
Systemic Availability (%)	~33	~33	-
Plasma Protein Binding (%)	89	89	-

# Experimental Protocols Radioligand Binding Assay for CCK1 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the CCK1 receptor.





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Radioligand Binding Assay Workflow

Materials:



- Radioligand: [1251]-Bolton-Hunter labeled CCK-8 (PerkinElmer or equivalent).
- Membrane Preparation: Membranes from cells stably expressing the human CCK1 receptor (e.g., CHO-K1 or HEK293 cells).
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Test Compound: **Dexloxiglumide** or other compounds of interest, serially diluted.
- Non-specific Binding Control: High concentration of unlabeled CCK-8 (e.g., 1 μM).
- Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).
- · Scintillation Counter.

#### Procedure:

- Membrane Preparation: Homogenize CCK1R-expressing cells in cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
- Assay Setup: In a 96-well plate, add the following in triplicate:
  - 50 μL of assay buffer (for total binding) or unlabeled CCK-8 (for non-specific binding) or test compound at various concentrations.
  - 50 μL of radioligand ([125I]CCK-8) at a final concentration close to its Kd value.
  - $\circ$  100 µL of the membrane preparation.
- Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
- Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using the cell harvester.



- Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
- Counting: Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.
- Data Analysis:
  - Calculate specific binding by subtracting non-specific binding from total binding.
  - Plot the percentage of specific binding against the logarithm of the test compound concentration.
  - Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
  - Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

## In Vitro Guinea Pig Gallbladder Contraction Assay

This protocol describes a functional assay to evaluate the antagonistic effect of compounds on CCK-8-induced contraction of isolated guinea pig gallbladder strips.

#### Materials:

- Animals: Male guinea pigs (250-350 g).
- Krebs-Ringer Bicarbonate Solution (Krebs Solution): (in mM) NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11. Gassed with 95% O2 and 5% CO2 to maintain pH 7.4.
- Agonist: Cholecystokinin octapeptide (CCK-8).
- Test Compound: Dexloxiglumide or other antagonists.
- Organ Bath System: With isometric force transducers.



### Procedure:

- Tissue Preparation:
  - Humanely euthanize a guinea pig.
  - Immediately excise the gallbladder and place it in ice-cold Krebs solution.
  - Carefully remove any adhering connective and fatty tissue.
  - Cut the gallbladder into longitudinal strips (approximately 2 mm wide and 10 mm long).

### Mounting:

- Suspend the gallbladder strips in organ baths containing Krebs solution maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
- Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.
- Apply an initial tension of approximately 1 g and allow the tissue to equilibrate for at least
   60 minutes, with washes every 15 minutes.

### Contraction Studies:

- Agonist Dose-Response: To determine the potency of CCK-8, add it cumulatively to the organ bath in increasing concentrations (e.g., 10^-11 to 10^-6 M) and record the contractile response.
- Antagonist Evaluation:
  - Pre-incubate the tissue with the antagonist (e.g., **Dexloxiglumide**) at a specific concentration for a set period (e.g., 20-30 minutes).
  - Perform a cumulative dose-response curve for CCK-8 in the presence of the antagonist.
  - Repeat this with several concentrations of the antagonist.

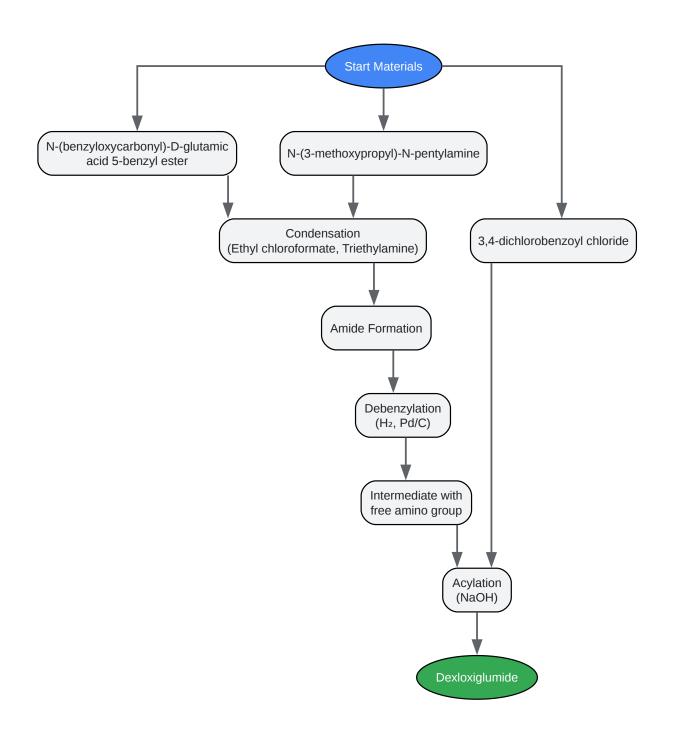


- Data Analysis:
  - Measure the peak contractile force at each agonist concentration.
  - Construct dose-response curves for CCK-8 in the absence and presence of the antagonist.
  - Perform a Schild analysis by plotting the log (dose ratio 1) against the log of the
    antagonist concentration. The x-intercept of the linear regression gives the pA2 value,
    which is a measure of the antagonist's affinity. A slope not significantly different from unity
    suggests competitive antagonism.

# **Synthesis Outline**

The synthesis of **Dexloxiglumide** can be achieved through a multi-step process, a summary of which is presented in the workflow below.





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## References

- 1. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
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